molecular formula C10H11ClO3S B13954166 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride CAS No. 927636-19-9

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13954166
CAS No.: 927636-19-9
M. Wt: 246.71 g/mol
InChI Key: ZRRSQCLCBKFPEP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(4-methoxyphenyl)cyclopropane. This reaction is carried out using chlorosulfonic acid, which reacts with the methoxyphenyl cyclopropane to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonates.

    Thiols: For the formation of sulfonothioates.

Major Products

The major products formed from these reactions are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, to exert their effects. For example, sulfonamide derivatives can inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a methoxyphenyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

927636-19-9

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H11ClO3S/c1-14-8-4-2-7(3-5-8)9-6-10(9)15(11,12)13/h2-5,9-10H,6H2,1H3

InChI Key

ZRRSQCLCBKFPEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl

Origin of Product

United States

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